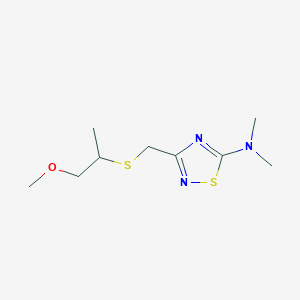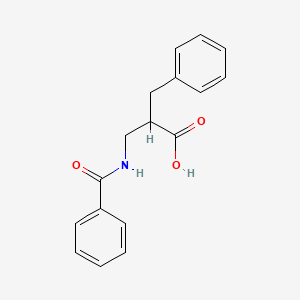![molecular formula C16H23NO3 B7640335 2-Methyl-3-[methyl-(3-methyl-3-phenylbutanoyl)amino]propanoic acid](/img/structure/B7640335.png)
2-Methyl-3-[methyl-(3-methyl-3-phenylbutanoyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-[methyl-(3-methyl-3-phenylbutanoyl)amino]propanoic acid, also known as MPMPA, is a synthetic amino acid that has been widely used in scientific research. This compound has been studied for its potential applications in drug development, as well as its effects on biochemical and physiological processes. In
Mécanisme D'action
The mechanism of action of 2-Methyl-3-[methyl-(3-methyl-3-phenylbutanoyl)amino]propanoic acid is not fully understood, but it is believed to work by inhibiting the activity of DPP-4. This enzyme plays a role in the degradation of incretin hormones, which regulate glucose metabolism. By inhibiting DPP-4, this compound may increase the levels of these hormones, leading to improved glucose regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to improve glucose tolerance and insulin sensitivity. It has also been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methyl-3-[methyl-(3-methyl-3-phenylbutanoyl)amino]propanoic acid in lab experiments is that it is a synthetic compound, which means that it can be produced in large quantities and with a high degree of purity. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Orientations Futures
There are a number of future directions for research on 2-Methyl-3-[methyl-(3-methyl-3-phenylbutanoyl)amino]propanoic acid. One area of focus could be on understanding its mechanism of action in greater detail, which could lead to the development of more targeted therapies for diabetes and cancer. Another area of focus could be on exploring the potential applications of this compound in other areas of medicine, such as neurodegenerative diseases. Overall, this compound is a promising compound that has the potential to lead to significant advances in the field of medicine.
Méthodes De Synthèse
2-Methyl-3-[methyl-(3-methyl-3-phenylbutanoyl)amino]propanoic acid is synthesized through a multi-step process that involves the reaction of 3-methyl-3-phenylbutanoic acid with methylamine, followed by the addition of isobutyl chloroformate and tert-butylamine. The resulting compound is then purified through chromatography to obtain this compound in its pure form.
Applications De Recherche Scientifique
2-Methyl-3-[methyl-(3-methyl-3-phenylbutanoyl)amino]propanoic acid has been widely used in scientific research for its potential applications in drug development. It has been studied as a potential inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a role in the regulation of glucose metabolism. This compound has also been studied for its potential to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
2-methyl-3-[methyl-(3-methyl-3-phenylbutanoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-12(15(19)20)11-17(4)14(18)10-16(2,3)13-8-6-5-7-9-13/h5-9,12H,10-11H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYRWKQAHPVOSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)CC(C)(C)C1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-cyclobutyloxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7640273.png)
![2-fluoro-3-methyl-N-[5-(morpholin-4-ylmethyl)pyridin-2-yl]benzamide](/img/structure/B7640280.png)
![3-[(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonylamino)methyl]benzoic acid](/img/structure/B7640286.png)


![4-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7640306.png)
![5-[2-(3-Hydroxyphenyl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B7640313.png)
![3-[4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]phenol](/img/structure/B7640319.png)



![N-[1-(3-cyanophenyl)cyclopropyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide](/img/structure/B7640380.png)
![2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide](/img/structure/B7640386.png)